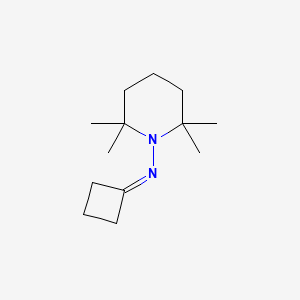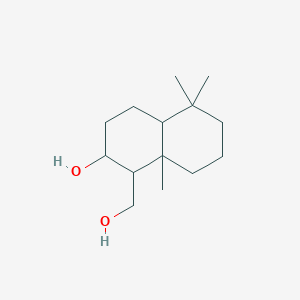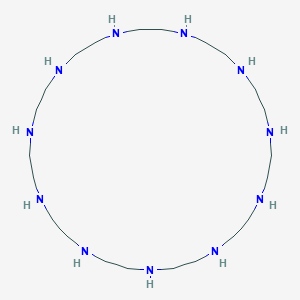
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a cyclobutanimine group attached to a tetramethylpiperidinyl moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine typically involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone, leading to the formation of hydroxylamines.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Hydrogen gas in the presence of a catalyst is used for reduction reactions.
Substitution: Halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylamines are formed as major products.
Reduction: Reduced amines are the primary products.
Substitution: Substituted piperidines are formed.
Wissenschaftliche Forschungsanwendungen
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of stabilizers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine involves its interaction with molecular targets and pathways. The compound acts as a hindered base, which allows it to participate in various chemical reactions without undergoing significant structural changes . Its stability and reactivity make it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: This compound is a precursor to N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine and shares similar chemical properties.
Lithium tetramethylpiperidide: Another related compound used in synthetic chemistry.
N,N-diisopropylethylamine: A non-nucleophilic base with similar applications.
Uniqueness
This compound is unique due to its cyclobutanimine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61195-62-8 |
|---|---|
Molekularformel |
C13H24N2 |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclobutanimine |
InChI |
InChI=1S/C13H24N2/c1-12(2)9-6-10-13(3,4)15(12)14-11-7-5-8-11/h5-10H2,1-4H3 |
InChI-Schlüssel |
QDLRKFJDHKDEIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1N=C2CCC2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)




![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)



![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)

